molecular formula C10H9FO2 B7828578 2-Fluoro-3-methylcinnamic acid

2-Fluoro-3-methylcinnamic acid

Cat. No.: B7828578
M. Wt: 180.17 g/mol
InChI Key: HPEPIBONYYMQPS-AATRIKPKSA-N
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Description

2-Fluoro-3-methylcinnamic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 2-position of the phenyl ring is replaced by a fluorine atom, and a methyl group is attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylcinnamic acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylcinnamic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

    2-Fluorocinnamic acid: Lacks the methyl group at the 3-position.

    3-Methylcinnamic acid: Lacks the fluorine atom at the 2-position.

    Cinnamic acid: The parent compound without any substitutions.

Uniqueness: 2-Fluoro-3-methylcinnamic acid’s unique combination of a fluorine atom and a methyl group imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, while the methyl group can influence the compound’s hydrophobicity and binding interactions .

Properties

IUPAC Name

(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPIBONYYMQPS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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